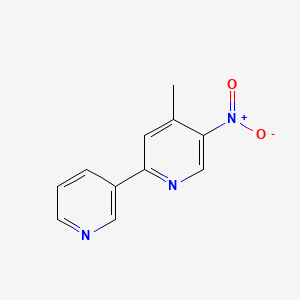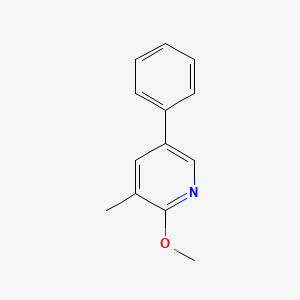
5-Phenyl-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-3-trifluoromethylphenol (5-Phenyl-3-TFP) is an organic compound with a wide range of applications in the scientific field. It is a white, crystalline solid with a molecular formula of C10H8F3O and a molecular weight of 213.17 g/mol. It is soluble in most organic solvents, such as methanol, ethanol, and acetone, and is insoluble in water. 5-Phenyl-3-TFP is commonly used in organic synthesis and in the production of pharmaceuticals and other biologically active compounds. It is also used as a reagent in the synthesis of a variety of organic compounds and as a catalyst in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-3-TFP is not fully understood. It is believed that the compound acts as an electron-withdrawing group, which increases the acidity of the molecule and increases the reactivity of the molecule. In addition, the compound is believed to act as an electron-donating group, which decreases the acidity of the molecule and decreases the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Phenyl-3-TFP are not fully understood. However, it is believed that the compound may act as an antioxidant and may have anti-inflammatory properties. In addition, the compound may have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Phenyl-3-TFP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of the compound is its high solubility in most organic solvents, which makes it easy to use in a variety of experiments. In addition, the compound is relatively stable, which makes it suitable for long-term storage. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 5-Phenyl-3-TFP research. One potential direction is to explore the compound’s potential applications in the pharmaceutical and biotechnology industries. In addition, research could be conducted to further understand the compound’s mechanism of action and its biochemical and physiological effects. Finally, research could be conducted to explore the potential of the compound as a catalyst in the production of other chemicals.
Métodos De Síntesis
5-Phenyl-3-TFP can be synthesized in a variety of ways. The most common method is a one-step synthesis reaction involving the reaction of phenol with trifluoroacetic anhydride. This reaction yields the desired product in yields of up to 95%. In addition, 5-Phenyl-3-TFP can be synthesized through a two-step synthesis reaction involving the reaction of phenol with trifluoroacetic acid, followed by the reaction of the resulting product with trifluoroacetic anhydride. This two-step reaction yields the desired product in yields of up to 99%.
Aplicaciones Científicas De Investigación
5-Phenyl-3-TFP is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active compounds. It is also used as a catalyst in the production of other chemicals. In addition, 5-Phenyl-3-TFP is used in the synthesis of a variety of polymers, such as polyurethanes, polycarbonates, and polyesters. It is also used in the synthesis of a variety of metal-containing compounds, such as oxides and hydroxides.
Propiedades
IUPAC Name |
3-phenyl-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)11-6-10(7-12(17)8-11)9-4-2-1-3-5-9/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCOGQUEBQFGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673498 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-trifluoromethylphenol | |
CAS RN |
1214380-76-3 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)
![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)
![tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B6340651.png)
![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)


![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)
![5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340681.png)




